![molecular formula C12H10N4 B1223025 4-(1H-indol-3-yl)pyrimidin-2-amine CAS No. 289628-76-8](/img/structure/B1223025.png)
4-(1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives has been explored through various methodologies, including the manganese-catalyzed C2-H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines, leading to the formation of 2-enaminylated indole derivatives. This process demonstrates the compound's versatility in undergoing chemical transformations to yield complex structures with potential biological activities (Zhou et al., 2018).
Molecular Structure Analysis
Structural characterization and density functional theory (DFT) studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine highlight the importance of molecular conformation stabilized by intramolecular hydrogen bonds, contributing to the formation of supramolecular chains and networks in the crystal lattice. These structural features play a crucial role in understanding the compound's reactivity and interaction with biological targets (Murugavel et al., 2014).
Chemical Reactions and Properties
4-(1H-indol-3-yl)pyrimidin-2-amine can participate in various chemical reactions, demonstrating its reactivity and functional versatility. For example, its role as a precursor in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors showcases its potential in medicinal chemistry for developing new therapeutic agents with anti-metastasis activity (Li et al., 2018).
Scientific Research Applications
1. Cancer Research and Treatment
4-(1H-indol-3-yl)pyrimidin-2-amine derivatives have shown significant potential in cancer research and treatment. Studies have identified these compounds as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death pathways like necroptosis. This inhibition can protect cells from necroptosis and attenuate necrotic cell death induced by tumor cells, both in vitro and in vivo. Moreover, some derivatives have demonstrated excellent anti-metastasis activity in experimental models, such as the B16 melanoma lung metastasis model, making them promising agents for preventing tumor metastasis (Li et al., 2018).
2. Synthesis of Novel Compounds
4-(1H-indol-3-yl)pyrimidin-2-amine has been used in the synthesis of various novel compounds with potential medicinal applications. For instance, the preparation of Benzo[c]carbazol-6-amines via manganese-catalyzed enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines and subsequent oxidative cyclization is an example of its use in creating new chemical entities. These novel compounds could have diverse applications in medicinal chemistry (Zhou et al., 2018).
3. Antimicrobial and Antioxidant Activities
New indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and other related moieties synthesized using 4-(1H-indol-3-yl)pyrimidin-2-amine have exhibited good antibacterial and antifungal activities. Additionally, some of these compounds have shown promising radical scavenging activity, indicating their potential as antioxidants (Saundane et al., 2013).
Future Directions
Future research could focus on further understanding the biological activity and potential applications of “4-(1H-indol-3-yl)pyrimidin-2-amine”. For instance, a study found that a similar compound effectively induces methuosis in tested cancer cells but not human normal cells . This suggests potential for selective anticancer activity, which could be explored further .
properties
IUPAC Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZWFNNJMGJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328003 | |
Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
CAS RN |
289628-76-8 | |
Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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